molecular formula C20H27NO4 B175245 2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid CAS No. 185526-66-3

2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

Cat. No. B175245
M. Wt: 345.4 g/mol
InChI Key: FARYIPWNEVTXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compounds 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid and 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid are 4-aryl piperidines useful as semi-flexible linkers in PROTAC development for targeted protein degradation .

Scientific Research Applications

  • Summary of the Application : This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This allows for the selective degradation of disease-causing proteins.

This compound is intended for laboratory research purposes and is not for drug or household use . It’s important to handle it with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

This compound is intended for laboratory research purposes and is not for drug or household use . It’s important to handle it with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-19(2,3)25-18(24)21-10-8-20(9-11-21)13-14(12-17(22)23)15-6-4-5-7-16(15)20/h4-7,14H,8-13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARYIPWNEVTXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633417
Record name [1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

CAS RN

185526-66-3
Record name 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185526-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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